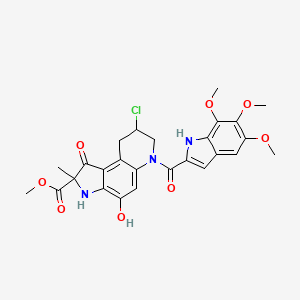

duocarmycin C1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.

科学的研究の応用

Antitumor Properties

Duocarmycin C1 has been studied extensively for its potential as an antitumor agent. Key findings include:

- Efficacy in Cancer Models : Preclinical studies have demonstrated that this compound is effective against a variety of cancer types, including leukemia and solid tumors. Its ability to induce apoptosis in cancer cells has been documented through various assays that measure DNA fragmentation and cell viability .

- Resistance Models : Research indicates that this compound retains activity in multi-drug resistant models, making it a promising candidate for overcoming resistance mechanisms often seen in cancer therapies .

Development of Antibody-Drug Conjugates

One of the most significant advancements in the application of this compound is its incorporation into antibody-drug conjugates (ADCs). This approach enhances targeting specificity and reduces systemic toxicity:

- Targeted Delivery : By conjugating this compound with monoclonal antibodies, researchers aim to deliver the cytotoxic agent directly to tumor cells while sparing healthy tissues. This strategy has shown promise in preclinical studies, with several ADCs based on duocarmycin derivatives progressing to clinical trials .

- Clinical Trials : As of recent reports, over 15 duocarmycin-based ADCs are under investigation, with some receiving Fast-Track Designation for oncological applications. These ADCs leverage the potent cell-killing properties of duocarmycins while addressing pharmacokinetic and toxicological challenges associated with traditional chemotherapeutics .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other analogs within the duocarmycin family:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Duocarmycin A | 0.00069 | HeLa S3 |

| Duocarmycin B1 | 0.035 | HeLa S3 |

| Duocarmycin B2 | 0.1 | HeLa S3 |

| This compound | 8.5 | HeLa S3 |

| Duocarmycin D2 | 20 | Various |

This table illustrates that while this compound is effective, it is less potent than some other analogs like duocarmycin A.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

- Case Study 1 : In a study involving human lung carcinoma cells, treatment with this compound resulted in significant apoptotic effects at low concentrations, underscoring its potential as a therapeutic agent for lung cancer .

- Case Study 2 : Another study evaluated the use of duocarmycin-based ADCs in targeting colon cancer cells. The results showed that these conjugates could effectively reduce tumor size in preclinical models without significant toxicity to surrounding healthy tissue .

化学反応の分析

Structural Characteristics and Activation Mechanism

Duocarmycin C1 belongs to the halogenated seco-compounds (DUMB1, DUMB2, DUMC1, DUMC2) that lack the spirocyclopropylhexadienone moiety present in active duocarmycins like DSA and DUMA . Its structure comprises:

-

A DNA-binding indole subunit.

-

A halogenated seco-cyclopropane precursor.

Key Activation Pathway :

In aqueous environments, DUMC1 undergoes intracellular conversion to the active spirocyclopropylhexadienone structure. This transformation is critical for its cytotoxicity, as the closed cyclopropane form directly alkylates DNA .

DNA Alkylation Mechanism

DUMC1’s active form binds the DNA minor groove through:

-

Noncovalent interactions : Hydrophobic and van der Waals forces anchor the indole subunit in AT-rich regions .

-

Positioning : A subunit-linking amide orients the alkylating cyclopropane toward adenine N3 .

-

Covalent bond formation : The cyclopropane ring undergoes nucleophilic attack by adenine N3, forming a stable adduct .

Reaction Steps :

-

DNA binding : Driven by shape-selective recognition of AT-rich sequences (e.g., 5′-AAA) .

-

Conformational change : DNA binding induces twist in the linking amide, destabilizing the cyclopropane .

-

Alkylation : Adenine N3 attacks the least substituted carbon of the cyclopropane, forming a covalent bond .

Stability and Reactivity Trends

DUMC1’s reduced cytotoxicity compared to DUMB1/B2 correlates with its slower conversion to the active form . Hydrophobicity plays a critical role:

-

cLogP relationship : Higher hydrophobicity enhances DNA binding and alkylation efficiency .

-

Aqueous stability : DUMC1 degrades faster than DUMB analogs, reducing bioavailability .

| Parameter | Impact on DUMC1 Reactivity |

|---|---|

| Hydrophobicity (cLogP) | Linear correlation with −logIC₅₀ and alkylation efficiency |

| Halogen substituents | Modulate electron density, affecting cyclopropane reactivity |

Comparative Analysis with Other Duocarmycins

DUMC1’s unique properties stem from its halogenated seco-structure:

-

Lower potency : 80-fold less cytotoxic than DUMB2 due to slower activation .

-

Target specificity : Maintains AT-rich sequence preference but with reduced binding affinity compared to DSA .

Structural Modifications :

Implications for Therapeutic Development

While DUMC1 itself has limited clinical utility, its study informs the design of duocarmycin-based prodrugs:

-

Antibody-drug conjugates (ADCs) : Linking to antibodies improves tumor targeting .

-

Hybrid molecules : Combining DUMC1’s alkylation subunit with alternative DNA binders enhances specificity .

Challenges :

-

Balancing stability and reactivity for optimal pharmacokinetics .

-

Mitigating nonspecific toxicity due to adenine alkylation in healthy cells .

This synthesis of structural, mechanistic, and comparative data underscores this compound’s role as a model for understanding DNA alkylation dynamics and optimizing next-generation antitumor agents.

特性

分子式 |

C26H26ClN3O8 |

|---|---|

分子量 |

544 g/mol |

IUPAC名 |

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |

InChI |

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |

InChIキー |

ILRQRCTVPANBBE-UHFFFAOYSA-N |

正規SMILES |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |

同義語 |

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。